(Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Description
(Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H21N3O6 and its molecular weight is 375.381. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Anticancer Activity and Synthesis Research on derivatives of this compound has shown promising anticancer properties. A study outlined the facile synthesis of dihydropyrimidinone derivatives and their evaluation against HepG2 cancer cell lines, revealing significant anticancer activity for some compounds. These compounds were synthesized using a multicomponent reaction, showing an increase in necrosis compared to control during apoptotic assays, indicating their potential in cancer treatment (Bhat et al., 2022) Consensus Paper.
Antiviral Properties Another study identified a compound structurally related to this compound as a potent inhibitor of Zika virus replication. This compound, through high-throughput screening, was found to inhibit the formation of Zika virus replication compartments in the endoplasmic reticulum, highlighting a novel mechanism for antiviral intervention and the potential of related compounds for treating Zika virus infections (Riva et al., 2021) Consensus Paper.
Antimicrobial Effects Derivatives have also been explored for their antimicrobial properties. A study on substituted pyrido[2,3-d]pyrimidines incorporating the trimethoxyphenyl scaffold demonstrated potent antimicrobial activity against various bacterial strains. These compounds, designed from enaminones similar to the core structure of interest, show promise as novel antimicrobial agents with significant efficacy at low concentrations (Sarhan et al., 2021) Consensus Paper.
Properties
IUPAC Name |
(Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-20-14(10-16(23)21(2)18(20)24)19-15(22)7-6-11-8-12(25-3)17(27-5)13(9-11)26-4/h6-10H,1-5H3,(H,19,22)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRFVGALQWEGPB-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)/C=C\C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.